Bis(4-hydroxyphenyl)disulfide
Overview
Description
Bis(4-hydroxyphenyl)disulfide is a useful research compound. Its molecular formula is C12H10O2S2 and its molecular weight is 250.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132570. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Bis(4-hydroxyphenyl)disulfide is an organic compound with the molecular formula C12H10O2S2 . This compound, also known as 4,4’-Dithiodiphenol, has a variety of potential applications in the field of chemistry and pharmacology
Mode of Action
It’s known that in chemical reactions, this compound can act as a reducing agent, an oxidizing agent, and a sulfurizing agent .
Pharmacokinetics
It’s known that the compound is a yellow crystalline solid that is soluble in some organic solvents such as ether, chloroform, and methanol .
Action Environment
This compound is relatively stable at room temperature but may decompose at high temperatures . It has a strong acidic smell and is irritating, caution is advised when handling it to avoid skin and eye contact .
Biochemical Analysis
Biochemical Properties
Bis(4-hydroxyphenyl)disulfide plays a role in various biochemical reactions. It can undergo reduction reactions to yield the corresponding bis(4-hydroxyphenyl)thiol . In more complex reaction systems, it can act as a sulfiding agent, oxidizing agent, and reducing agent in a series of organic synthesis reactions
Molecular Mechanism
The molecular mechanism of this compound is complex. It is known to undergo disulfide exchange reactions via a radical-mediated mechanism . When investigating the effect of catalysts on the model exchange reaction, it was concluded that catalysts enhance the disulfide exchange reaction through the formation of S-based anions in addition to the radical-mediated mechanism .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable at room temperature but may decompose at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-hydroxyphenyl)disulfide can be synthesized through the oxidation of 4-mercaptophenol. The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide in an organic solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids.
Reduction: The compound can be reduced to 4-mercaptophenol using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of phenol groups.
Common Reagents and Conditions:
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: 4-mercaptophenol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Bis(4-hydroxyphenyl)disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo reversible redox reactions.
Comparison with Similar Compounds
- 4,4’-Dithiodiphenol
- 4,4’-Dihydroxydiphenyl disulfide
- 4,4’-Disulfanediyldiphenol
Comparison: Bis(4-hydroxyphenyl)disulfide is unique due to its specific redox properties and the presence of phenol groups, which enhance its reactivity in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)disulfanyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKGITBBMXTKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SSC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299766 | |
Record name | 4,4'-Disulfanediyldiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15015-57-3 | |
Record name | 15015-57-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Disulfanediyldiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-hydroxyphenyl) Disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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